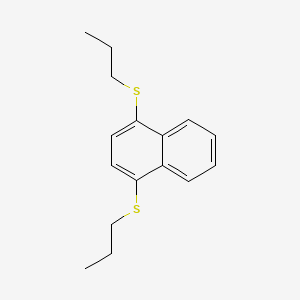

1,4-Bis(propylsulfanyl)naphthalene

Beschreibung

1,4-Bis(propylsulfanyl)naphthalene is a naphthalene derivative functionalized with propylsulfanyl (-S-C₃H₇) groups at the 1,4-positions. Thioether groups (sulfanyl) are electron-rich due to sulfur's lone pairs, which may influence electronic properties, solubility, and intermolecular interactions compared to oxygen- or nitrogen-based substituents .

Eigenschaften

CAS-Nummer |

661470-10-6 |

|---|---|

Molekularformel |

C16H20S2 |

Molekulargewicht |

276.5 g/mol |

IUPAC-Name |

1,4-bis(propylsulfanyl)naphthalene |

InChI |

InChI=1S/C16H20S2/c1-3-11-17-15-9-10-16(18-12-4-2)14-8-6-5-7-13(14)15/h5-10H,3-4,11-12H2,1-2H3 |

InChI-Schlüssel |

PMIQIWMABZSTPA-UHFFFAOYSA-N |

Kanonische SMILES |

CCCSC1=CC=C(C2=CC=CC=C21)SCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1,4-Bis(propylsulfanyl)naphthalene typically involves the reaction of 1,4-dihalonaphthalene with propylthiol in the presence of a base. The reaction conditions often include:

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)

Temperature: Reflux conditions (around 80-100°C)

The reaction proceeds via a nucleophilic substitution mechanism, where the halogen atoms are replaced by propylsulfanyl groups. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including continuous flow reactors and more efficient catalysts.

Analyse Chemischer Reaktionen

1,4-Bis(propylsulfanyl)naphthalene undergoes various chemical reactions, including:

Oxidation: The sulfur atoms can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H2O2 typically yields sulfoxides, while more vigorous conditions with m-CPBA can produce sulfones.

Wissenschaftliche Forschungsanwendungen

1,4-Bis(propylsulfanyl)naphthalin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Baustein für die Synthese komplexerer organischer Moleküle und Materialien.

Medizin: Es werden laufend Forschungen durchgeführt, um das Potenzial der Verbindung als therapeutisches Mittel zu untersuchen, insbesondere bei der Entwicklung neuer Medikamente, die auf bestimmte molekulare Signalwege abzielen.

Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien verwendet, einschließlich Polymeren und fortschrittlichen Materialien mit einzigartigen Eigenschaften.

Wirkmechanismus

Der Wirkmechanismus von 1,4-Bis(propylsulfanyl)naphthalin beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Schwefelatome in den Propylsulfanyl-Gruppen können starke Wechselwirkungen mit Metallionen und anderen elektrophilen Spezies eingehen und so die Reaktivität und biologische Aktivität der Verbindung beeinflussen. Der aromatische Ring bietet eine stabile Plattform für diese Wechselwirkungen, wodurch die Verbindung an verschiedenen chemischen und biologischen Prozessen teilnehmen kann.

Wirkmechanismus

The mechanism of action of 1,4-Bis(propylsulfanyl)naphthalene involves its interaction with various molecular targets. The sulfur atoms in the propylsulfanyl groups can form strong interactions with metal ions and other electrophilic species, influencing the compound’s reactivity and biological activity. The aromatic ring provides a stable platform for these interactions, allowing the compound to participate in various chemical and biological processes.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Thermal Stability

Analysis :

- 1,4-BAPON : Aromatic ether-amine groups enhance thermal stability due to strong intermolecular interactions (e.g., hydrogen bonding) and rigid polyimide backbones .

- Methoxyphenyl derivatives : Methoxy groups likely improve thermal stability compared to alkyl chains but less than amines.

- Thioether groups: Sulfur's lower electronegativity compared to oxygen may reduce thermal resistance relative to BAPON but improve it over non-polar alkyl chains.

Solubility and Processability

Analysis :

- Thioethers are less polar than ethers but more soluble in organic solvents than alkyl derivatives. This balance may make the compound suitable for solution-processed electronic devices.

Electronic and Structural Properties

Analysis :

Analysis :

- Thioether formation typically involves thiol-disulfide exchange or nucleophilic substitution with halonaphthalenes.

Biologische Aktivität

1,4-Bis(propylsulfanyl)naphthalene (CAS No. 661470-10-6) is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique naphthalene backbone substituted with propylsulfanyl groups, which may influence its interaction with biological systems. Understanding the biological activity of such compounds is crucial for their potential applications in pharmacology and toxicology.

- Molecular Formula : C13H14S2

- Molecular Weight : 246.38 g/mol

- IUPAC Name : 1,4-bis(propylthio)naphthalene

- Canonical SMILES : CCC(SC1=CC=CC2=C1C(=CC=C2)C(=S)C)CC

The biological activity of 1,4-bis(propylsulfanyl)naphthalene is hypothesized to stem from its ability to interact with cellular targets through various mechanisms:

- Antioxidant Activity : The presence of sulfur groups may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress.

- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting the biosynthesis of critical biomolecules.

- Receptor Modulation : The compound could modulate receptor activity, influencing various signaling pathways.

Antioxidant Activity

A study evaluating the antioxidant properties of 1,4-bis(propylsulfanyl)naphthalene demonstrated its capacity to inhibit lipid peroxidation in vitro. The compound was shown to reduce malondialdehyde (MDA) levels significantly compared to control groups, indicating a protective effect against oxidative damage.

Cytotoxicity and Antiproliferative Effects

Research has indicated that 1,4-bis(propylsulfanyl)naphthalene exhibits cytotoxic effects on various cancer cell lines. In a dose-dependent manner:

- HeLa Cells : IC50 values were determined at concentrations ranging from 10 to 50 µM.

- MCF-7 Cells : Similar antiproliferative effects were noted with IC50 values around 25 µM.

These findings suggest that the compound may have potential as an anticancer agent.

Case Studies

- Case Study on Hepatotoxicity : In a controlled study involving liver cell lines, exposure to 1,4-bis(propylsulfanyl)naphthalene resulted in increased levels of liver enzymes (ALT and AST), indicating potential hepatotoxic effects at higher concentrations.

- Neuroprotective Effects : Another study assessed the neuroprotective properties of the compound against glutamate-induced toxicity in neuronal cultures. Results showed a significant reduction in cell death and preservation of neuronal integrity.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.